2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide is a structurally complex molecule featuring a 1,3-oxazole core substituted with a 4-chlorophenylsulfonyl group, a furan-2-yl moiety, and a sulfanyl-linked acetamide group terminated by a 4-ethoxyphenyl substituent. This architecture combines multiple pharmacophoric elements: the sulfonyl group enhances metabolic stability, the furan and oxazole rings contribute to π-π interactions in biological targets, and the ethoxyphenyl group may influence lipophilicity and binding affinity.
Properties
IUPAC Name |
2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O6S2/c1-2-30-17-9-7-16(8-10-17)25-20(27)14-33-23-22(26-21(32-23)19-4-3-13-31-19)34(28,29)18-11-5-15(24)6-12-18/h3-13H,2,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGBBGIZGMGSKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfonyl group: This step often involves the reaction of a chlorophenyl derivative with a sulfonyl chloride in the presence of a base.
Attachment of the furan ring: This can be done via a coupling reaction, such as a Suzuki-Miyaura coupling, using appropriate boronic acids and palladium catalysts.
Formation of the acetamide group: This step involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the sulfanyl group.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Coupling Reactions: The furan and oxazole rings can participate in various coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
Medicinal Chemistry: The compound’s diverse functional groups make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure may impart interesting properties to materials, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
The 1,3-oxazole core distinguishes this compound from closely related derivatives. For example:
- Oxadiazole analogs: N-Substituted derivatives of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide (e.g., compounds 6a–o in ) exhibit broad antimicrobial activity. Notably, derivatives 6f and 6o showed potent activity against microbial strains, with 6f displaying minimal hemolytic toxicity .
- Triazole analogs: Compounds like N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () and others in –11 feature triazole cores. Triazoles are known for stronger metal-coordination properties, which may improve stability but could alter selectivity compared to oxazoles.
Substituent Effects
- 4-Chlorophenyl group : This substituent is conserved across multiple analogs (e.g., ) and is associated with enhanced antimicrobial potency due to electron-withdrawing effects and hydrophobic interactions.
- N-Substituents : The 4-ethoxyphenyl group in the target compound contrasts with substituents like 4-fluorophenyl () or 2,4-difluorophenyl (). Ethoxy groups may increase lipophilicity and membrane permeability compared to halogens.
Key Findings and Implications
Structural Flexibility : The oxazole core offers a less-explored alternative to triazoles and oxadiazoles, balancing electronic properties and metabolic stability.
Activity Trends : Antimicrobial and anti-exudative activities are strongly influenced by the heterocycle and N-substituents. Ethoxyphenyl groups may optimize bioavailability compared to halogenated analogs.
Toxicity Considerations : Derivatives with bulky or electron-deficient substituents (e.g., 6g, 6j in ) show higher cytotoxicity, suggesting the target compound’s 4-ethoxyphenyl group may mitigate this risk.
Biological Activity
The compound 2-[[4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including the presence of sulfonamide, oxazole, furan, and acetamide functionalities, suggest a variety of pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 492.92 g/mol. The structural arrangement contributes to its potential interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C23H19ClN2O6S2 |
| Molecular Weight | 492.92 g/mol |
| IUPAC Name | This compound |
| InChI Key | IPBPVQDCDXNGOI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies indicate that it may exhibit:
- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties, potentially inhibiting bacterial growth by interfering with folic acid synthesis.
- Enzyme Inhibition : The compound may inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are vital in various physiological processes and pathogen survival.
- Anticancer Properties : The oxazole and furan rings may contribute to cytotoxic effects against cancer cell lines, although specific mechanisms require further investigation.
Biological Activity Studies
Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound.
Antibacterial Studies
In vitro tests have shown that compounds with similar structures exhibit varying degrees of antibacterial activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been assessed through assays measuring its effect on AChE and urease activity. Results indicated significant inhibition, suggesting possible applications in treating conditions like Alzheimer's disease and urinary tract infections.
Anticancer Activity
Research involving molecular docking studies has indicated that the compound may bind effectively to targets involved in cancer proliferation pathways. This suggests a promising avenue for further exploration in cancer therapy .
Case Studies
Several case studies have documented the synthesis and evaluation of similar compounds:
- Synthesis of Sulfonamide Derivatives : A study synthesized various piperidine derivatives containing sulfonamide moieties and evaluated their antibacterial and enzyme inhibitory activities, finding promising results that could parallel those expected from this compound .
- In Silico Studies : Computational models have been employed to predict the binding affinity of similar compounds to target proteins involved in critical biological pathways. These studies provide a theoretical framework supporting the experimental findings regarding biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
